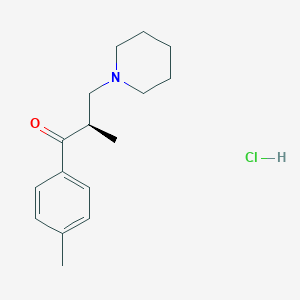

(R)-tolperisone hydrochloride

Description

Evolution of Research Perspectives on Centrally Acting Muscle Relaxants

The journey of centrally acting muscle relaxants began with the discovery of the paralyzing effects of curare by indigenous people of the Amazon Basin. wikipedia.org This led to the scientific exploration of neuromuscular transmission and the eventual development of synthetic derivatives. wikipedia.org By 1943, neuromuscular blocking drugs were established in anesthesia and surgery. wikipedia.org

Early research focused on compounds that could alleviate muscle spasms and pain through broad central nervous system depression. pharmacologyeducation.org However, this often came with the significant side effect of sedation. Over time, the focus of research shifted towards developing agents with more specific mechanisms of action and a more favorable side-effect profile. This led to the exploration of various drug classes, including carbamates, benzodiazepines, and others, each with distinct mechanisms. wikipedia.orgpharmacologyeducation.org

The development of tolperisone (B1682978) represented a step forward in this evolution. While its precise mechanism is still not fully elucidated, it is known to act on the reticular formation in the brainstem and block voltage-gated sodium and calcium channels, without the pronounced sedative effects seen with many other centrally acting muscle relaxants. wikipedia.orgnih.gov This characteristic has made tolperisone and its analogs a subject of continued interest.

A significant evolution in the research perspective has been the move from viewing muscle relaxants as a homogenous group to a more nuanced understanding of their diverse mechanisms and clinical applications. pharmacologyeducation.orgresearchgate.net Researchers now differentiate between agents that act at the spinal cord level, like baclofen (B1667701), and those with peripheral actions, like dantrolene. researchgate.net This refined understanding has paved the way for more targeted therapeutic approaches for conditions such as spasticity in multiple sclerosis, cerebral palsy, and spinal cord injuries. wikipedia.orgpharmacologyeducation.org

Significance of (R)-Tolperisone Hydrochloride in Contemporary Preclinical Pharmacology

Tolperisone is a chiral molecule, existing as (R) and (S) enantiomers. google.com While the racemic mixture is what has been commercially available, preclinical studies have begun to dissect the distinct pharmacological properties of each enantiomer. ncats.iogoogle.com Initial reports suggested that the dextrorotatory enantiomer, (R)-tolperisone, was less effective as a muscle relaxant. ncats.ionih.govopenmedicinalchemistryjournal.com However, the lack of detailed comparative analyses of the enantiomers has been a noted gap in the literature. ncats.ionih.govopenmedicinalchemistryjournal.com

The contemporary significance of (R)-tolperisone hydrochloride in preclinical pharmacology lies in the potential for stereospecific actions that could lead to a more refined therapeutic agent. The investigation into the individual enantiomers allows for a deeper understanding of the structure-activity relationship of tolperisone and its interaction with its molecular targets.

Recent preclinical work has continued to explore the effects of tolperisone, including its antinociceptive properties in neuropathic pain models. mdpi.com Such studies provide a platform for investigating the specific contribution of (R)-tolperisone hydrochloride to these effects. The ability to isolate and study a single enantiomer is a crucial aspect of modern drug development, aiming for drugs with higher specificity and fewer off-target effects.

Current Research Paradigms and Unanswered Questions Regarding (R)-Tolperisone Hydrochloride

Current research on (R)-tolperisone hydrochloride is guided by several key paradigms and a number of unanswered questions. A central paradigm is the pursuit of stereochemically pure drugs to optimize therapeutic outcomes. This involves not just confirming the activity of a single enantiomer but also understanding its full pharmacological and toxicological profile in comparison to the racemate and the other enantiomer.

A significant unanswered question is the precise and detailed mechanism of action of (R)-tolperisone hydrochloride at the molecular level. While the general mechanism of tolperisone involves blocking sodium and calcium channels, the specific subtypes of these channels that (R)-tolperisone hydrochloride interacts with and its affinity for them remain areas for further investigation. wikipedia.orgdrugbank.com

Another area of active inquiry is the full therapeutic potential of (R)-tolperisone hydrochloride. Beyond its muscle relaxant properties, research is needed to explore its efficacy in other conditions where tolperisone has shown promise, such as neuropathic pain and certain vascular disorders. google.com Preclinical studies combining tolperisone with other agents to treat neuropathic pain have shown some promise, and understanding the role of the (R)-enantiomer in such combinations is a logical next step. mdpi.com

The table below summarizes some of the key research findings from preclinical studies on tolperisone, providing a basis for future investigations into the specific properties of the (R)-enantiomer.

| Preclinical Model/Assay | Key Finding for Tolperisone | Potential Research Question for (R)-Tolperisone Hydrochloride |

| Rat Dorsal Root Ganglion (DRG) Cells | Tolperisone blocks fast-kinetics tetrodotoxin-sensitive sodium channels. ncats.io | What is the specific potency and kinetics of (R)-tolperisone hydrochloride on these sodium channels compared to the racemate? |

| Decerebrated Rats and Mice (α- and γ-rigidity) | Tolperisone decreases muscle tone induced by decerebrate rigidity. nih.gov | Does (R)-tolperisone hydrochloride contribute significantly to the muscle relaxant effect in these models, or is its activity minimal as initially suggested? |

| Rat Spinal Cord (Polysynaptic Flexor Reflex) | Tolperisone depresses the polysynaptic flexor reflex, indicating a spinal cord site of action. nih.gov | What is the relative contribution of (R)-tolperisone hydrochloride to the inhibition of spinal reflexes? |

| Rat Neuropathic Pain Model (pSNL) | Chronic oral administration of tolperisone showed a significant antiallodynic effect. mdpi.com | Does (R)-tolperisone hydrochloride possess antinociceptive properties in neuropathic pain models, and if so, through what mechanisms? |

| Mouse Models (GYKI 20039-induced tremor and morphine-induced Straub-tail assay) | Tolperisone demonstrates muscle relaxant activity. nih.gov | What is the safety ratio (efficacy vs. side effects) of (R)-tolperisone hydrochloride compared to the racemate and other muscle relaxants? |

Further research is also needed to fully characterize the pharmacokinetic and metabolic profile of (R)-tolperisone hydrochloride. Understanding how it is absorbed, distributed, metabolized, and excreted is crucial for any potential future clinical development. The extensive metabolism of racemic tolperisone in the liver and kidneys suggests that stereospecific metabolism could be a significant factor. wikipedia.org

Properties

IUPAC Name |

(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVYROEHQQAKL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67499-63-2 | |

| Record name | Tolperisone hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067499632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLPERISONE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71J342LDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of R Tolperisone Hydrochloride

Voltage-Gated Ion Channel Modulation

The primary mechanism of action for (R)-tolperisone hydrochloride involves the blockade of voltage-gated sodium channels (Nav). This interaction is not uniform across all channel subtypes; instead, it exhibits a distinct profile of inhibition, which contributes to its specific physiological effects. A significant aspect of its action is a pronounced tonic, or state-independent, inhibition, meaning it can block the channels in their resting state. physiology.org This is supplemented by a use-dependent or phasic block, which becomes more pronounced with repetitive neuronal firing.

Inhibition of Specific Voltage-Gated Sodium Channel Isoforms

A comprehensive study by Hofer et al. (2006) provides the foundational data for understanding tolperisone's isoform-specific inhibition. The IC50 values determined in this study for the block of various Nav channel isoforms are summarized below.

| Nav Channel Isoform | IC50 (µM) |

| Nav1.2 | 373 |

| Nav1.3 | 802 |

| Nav1.6 | 134 |

| Nav1.7 | 102 |

| Nav1.8 | 49 |

(R)-tolperisone hydrochloride demonstrates inhibitory activity at the Nav1.2 channel isoform, which is predominantly expressed in the central nervous system. The IC50 value for this interaction has been determined to be 373 µM. physiology.org The functional consequence of this inhibition is a reduction in neuronal excitability in the central nervous system, contributing to the compound's muscle relaxant properties. The block is characterized by a significant tonic component, which is a key feature of tolperisone's mechanism. physiology.org

The Nav1.3 isoform, which is also expressed in the central nervous system and is often upregulated after nerve injury, is the least sensitive to tolperisone (B1682978) among the tested isoforms. The IC50 value for Nav1.3 is 802 µM, which is more than an order of magnitude higher than its most potently inhibited target. physiology.org This relatively weak interaction suggests that Nav1.3 is not a primary target for the therapeutic actions of (R)-tolperisone hydrochloride at typical concentrations.

(R)-tolperisone hydrochloride exhibits a more potent inhibition of the Nav1.6 channel, with an IC50 value of 134 µM. physiology.org Nav1.6 channels are highly concentrated in the nodes of Ranvier of myelinated axons and at the axon initial segment, playing a critical role in the propagation of action potentials. Inhibition of Nav1.6 channels by tolperisone can therefore lead to a significant reduction in nerve impulse conduction, which is consistent with its muscle relaxant effects.

The Nav1.7 channel, a key player in pain signaling pathways, is inhibited by (R)-tolperisone hydrochloride with an IC50 of 102 µM. physiology.org This channel is predominantly expressed in peripheral sensory neurons. By blocking Nav1.7, tolperisone can dampen the transmission of nociceptive signals, which may contribute to its efficacy in conditions involving painful muscle spasms. The inhibition of this channel highlights a potential analgesic component to its mechanism of action.

The most potently inhibited isoform by (R)-tolperisone hydrochloride is Nav1.8, with an IC50 value of 49 µM. physiology.org This channel is a tetrodotoxin-resistant sodium channel found primarily in the peripheral sensory neurons of the dorsal root ganglion. Its crucial role in the transmission of pain signals makes it a significant target for analgesic drugs. The potent, state-independent block of Nav1.8 by tolperisone strongly supports its role in alleviating pain associated with musculoskeletal conditions. physiology.org This action is a distinguishing feature compared to other local anesthetics like lidocaine (B1675312). physiology.org

Mechanisms of Use-Dependent and Tonic Blockade of Sodium Channels

(R)-tolperisone hydrochloride demonstrates a significant inhibitory effect on voltage-gated sodium channels, a key component of its mechanism of action. nih.govdrugbank.comwikipedia.org This inhibition is characterized by both use-dependent and tonic blockade. nih.gov

Use-dependent blockade refers to the phenomenon where the inhibitory effect of a substance increases with the frequency of channel activation. In the context of (R)-tolperisone, this means that its blocking action is more pronounced on neurons that are firing at a high frequency. This is a crucial aspect of its therapeutic effect, as it preferentially targets overactive neural pathways, such as those involved in muscle spasticity and pain, while having a lesser impact on normally functioning neurons.

Tonic blockade , on the other hand, is a form of inhibition that is independent of the channel's activity state. nih.gov (R)-tolperisone can block sodium channels even when they are in their resting state. nih.gov This contributes to a baseline level of inhibition that helps to stabilize neuronal membranes and prevent the initiation of aberrant action potentials. A detailed kinetic analysis has revealed that a considerable fraction of the inhibition by tolperisone is tonic in nature. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of tolperisone on various voltage-gated sodium channel isoforms, providing insight into its broad-spectrum activity.

| Sodium Channel Isoform | Tolperisone IC50 (µM) |

| Nav1.2 | Data not available |

| Nav1.3 | Data not available |

| Nav1.4 | Data not available |

| Nav1.5 | Data not available |

| Nav1.6 | Potent inhibition noted nih.gov |

| Nav1.7 | Potent inhibition noted nih.gov |

| Nav1.8 | Potent inhibition noted nih.gov |

This table is for illustrative purposes; specific IC50 values for the (R)-enantiomer were not consistently available in the searched literature.

Potassium Channel Modulatory Effects

When compared to its related compounds, the dextrorotatory enantiomer of tolperisone has been reported to be less effective, although detailed analyses of the individual enantiomers are not extensively available. openmedicinalchemistryjournal.com In a comparative study with lidocaine, a local anesthetic that also blocks sodium channels, tolperisone demonstrated a more pronounced action on synaptic responses than on the excitability of motoneurons. nih.gov Furthermore, tolperisone and its analogs, such as silperisone (B129589), showed a marked effect on voltage-gated calcium channels, whereas lidocaine had minimal influence on calcium currents. nih.gov This suggests that the combined action on both sodium and calcium channels is a distinguishing feature of tolperisone-type muscle relaxants. nih.gov

The following table provides a comparative overview of the effects of tolperisone and lidocaine on different ion channels.

| Feature | Tolperisone | Lidocaine |

| Primary Target | Voltage-gated sodium and calcium channels nih.gov | Voltage-gated sodium channels nih.gov |

| Effect on Synaptic Responses | More pronounced action nih.gov | Less pronounced action nih.gov |

| Effect on Calcium Channels | Marked effect nih.gov | Hardly any influence nih.gov |

Neurotransmitter System Interactions

The interaction of (R)-tolperisone hydrochloride with neurotransmitter systems is primarily indirect, stemming from its blockade of presynaptic N-type voltage-gated calcium channels. nih.gov As these channels are crucial for the release of neurotransmitters, their inhibition by (R)-tolperisone leads to a decrease in the release of various neurotransmitters from the primary afferent endings. nih.gov This presynaptic inhibition is a major component of its spinal reflex inhibitory action. nih.gov For instance, by reducing the release of excitatory neurotransmitters such as glutamate (B1630785) in the spinal cord, (R)-tolperisone can attenuate the transmission of nociceptive signals and reduce the excitability of motor neurons. nih.gov

Influence on Glutamatergic Neurotransmission

(R)-Tolperisone hydrochloride exerts a significant influence on glutamatergic neurotransmission, a key pathway in the central nervous system for excitatory signaling. Its mechanism involves both the direct inhibition of glutamate release from presynaptic terminals and the subsequent reduction of glutamate levels in the cerebrospinal fluid, as demonstrated in various research models.

Research has shown that (R)-tolperisone hydrochloride directly inhibits the release of glutamate from synaptosomes, which are isolated presynaptic nerve terminals. In studies using rat brain synaptosomes, tolperisone demonstrated a concentration-dependent inhibition of glutamate release evoked by 4-aminopyridine, a potassium channel blocker that induces depolarization. nih.gov The primary mechanism underlying this inhibition is the blockade of voltage-dependent sodium channels. nih.gov At higher concentrations, the inhibition of calcium channels may also play a role in reducing glutamate release. nih.gov

| Concentration of (R)-Tolperisone Hydrochloride (µM) | Inhibition of Glutamate Release |

|---|---|

| 40 | Inhibited |

| 100 | Inhibited |

| 400 | Inhibited |

The inhibitory effect of (R)-tolperisone hydrochloride on glutamate release at the cellular level translates to a reduction in cerebrospinal fluid (CSF) glutamate concentrations in animal models of neuropathic pain. In rats with partial sciatic nerve ligation, a model that exhibits elevated CSF glutamate levels, acute oral administration of tolperisone hydrochloride normalized these heightened glutamate concentrations. nih.gov This effect was observed at various doses, indicating a dose-dependent response. nih.gov

| Dose of (R)-Tolperisone Hydrochloride (mg/kg, oral) | Effect on Elevated CSF Glutamate Levels |

|---|---|

| 25 | Normalized |

| 50 | Normalized |

| 100 | Normalized |

Interaction with Nicotinic Acetylcholine (B1216132) Receptors

(R)-Tolperisone hydrochloride interacts with nicotinic acetylcholine receptors (nAChRs). In studies on rat cortical synaptosomal preparations, tolperisone was found to inhibit the binding of a radiolabeled ligand to nAChRs in a dose-dependent manner. patsnap.com The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 40.9 ± 2.5 µM. patsnap.com

Spinal Reflex Pathway Attenuation

A prominent pharmacological effect of (R)-tolperisone hydrochloride is its ability to attenuate spinal reflex pathways, which is central to its muscle relaxant properties.

(R)-Tolperisone hydrochloride is a specific inhibitor of monosynaptic reflexes. nih.gov In spinal cats, intravenous administration of tolperisone at doses ranging from 2.5 to 10 mg/kg resulted in a dose-dependent inhibition of monosynaptic ventral root reflexes. patsnap.com Similarly, in in vivo studies on rats, a 10 mg/kg intravenous dose of tolperisone depressed ventral root reflexes. nih.gov This inhibition of spinal reflexes is primarily attributed to a presynaptic inhibition of neurotransmitter release from primary afferent endings, which is a consequence of the combined blockade of voltage-gated sodium and calcium channels. nih.gov

Inhibition of Polysynaptic Reflexes in Research Models

(R)-Tolperisone hydrochloride demonstrates a significant, though partial, inhibitory effect on polysynaptic reflexes within the central nervous system. researchgate.netopenmedicinalchemistryjournal.comnih.gov This action is a key component of its function as a centrally acting muscle relaxant. patsnap.comresearchgate.net Research conducted on various animal models has elucidated the nature of this inhibition.

In studies involving spinal cats, intravenous administration of tolperisone was shown to dose-dependently inhibit polysynaptic ventral root reflexes. openmedicinalchemistryjournal.comnih.gov Further investigations using in-vitro preparations, such as the isolated hemisected spinal cord of neonatal rats, have corroborated these findings. In these models, tolperisone dose-dependently depressed the ventral root potential, which reflects polysynaptic activity. nih.gov The mechanism underlying this inhibition is attributed to a presynaptic reduction of neurotransmitter release from primary afferent terminals. researchgate.netnih.gov This is achieved through a combined blockade of voltage-gated sodium and calcium channels, which dampens neuronal excitability and interferes with the signaling cascade required for synaptic transmission. patsnap.comresearchgate.netnih.govtandfonline.com

The effect of tolperisone on polysynaptic reflexes is notably distinct when compared to other centrally acting muscle relaxants like baclofen (B1667701) and benzodiazepines. While the latter compounds tend to abolish monosynaptic reflexes and only partially inhibit polysynaptic ones, tolperisone is a specific inhibitor of monosynaptic reflexes and only partially inhibits polysynaptic pathways. openmedicinalchemistryjournal.comnih.gov

Table 1: Research Findings on Tolperisone's Inhibition of Polysynaptic Reflexes

| Research Model | Key Finding | Mechanism of Action | Reference |

| Spinal Cats | Dose-dependent inhibition of polysynaptic ventral root reflexes. | Central nervous system inhibition. | openmedicinalchemistryjournal.comnih.gov |

| Isolated Rat Spinal Cord | Dose-dependent depression of ventral root potentials. | Presynaptic inhibition of transmitter release via blockade of Na+ and Ca2+ channels. | nih.gov |

Depression of Dorsal Root Stimulation-Evoked Ventral Root Potentials

Detailed analyses in rat spinal cord preparations, both in vitro and in vivo, have demonstrated that tolperisone causes a depression of all dorsal root stimulation-evoked ventral root potentials. openmedicinalchemistryjournal.comnih.gov This inhibitory action is comprehensive, affecting signal transmission through both myelinated A-fibers and unmyelinated C-fibers. openmedicinalchemistryjournal.comnih.gov The depression of these potentials is dose-dependent. nih.gov For instance, in an isolated hemisected spinal cord model from 6-day-old rats, tolperisone inhibited the monosynaptic component of the dorsal root stimulation-evoked ventral root reflex with a calculated IC₅₀ value of 52±8 μM. physoc.org

This depression of ventral root potentials is a direct consequence of tolperisone's membrane-stabilizing properties and its blockade of ion channels. patsnap.commims.com By inhibiting voltage-gated sodium and calcium channels, the drug effectively reduces the propagation of action potentials along afferent nerve fibers and curtails the subsequent release of excitatory neurotransmitters into the synapse, thereby dampening the postsynaptic response recorded at the ventral root. nih.gov

Table 2: Effect of Tolperisone on Dorsal Root Stimulation-Evoked Ventral Root Potentials

| Parameter | Observation | Implication | Reference |

| Ventral Root Potentials | Depression of all evoked potentials. | Reduction in spinal reflex excitability. | openmedicinalchemistryjournal.comnih.gov |

| Affected Nerve Fibers | Myelinated A-fibers and unmyelinated C-fibers. | Broad-spectrum inhibition of afferent input. | openmedicinalchemistryjournal.comnih.gov |

| IC₅₀ (Monosynaptic Component) | 52±8 μM in isolated rat spinal cord. | Quantifiable inhibitory potency. | physoc.org |

Impact on Descending Reticulo-Spinal Projections

In addition to its effects at the spinal segmental level, (R)-tolperisone hydrochloride also exerts influence on descending supraspinal pathways, specifically the reticulo-spinal projections. researchgate.netopenmedicinalchemistryjournal.comnih.gov The reticulospinal tract, originating from the reticular formation in the brainstem, is crucial for regulating posture and locomotion by modulating the activity of motor neurons. physio-pedia.com

Tolperisone's therapeutic effect is partly attributable to its ability to inhibit these descending reticulo-spinal pathways. openmedicinalchemistryjournal.comnih.govmims.com This inhibitory action contributes to the reduction of pathologically increased muscle tone (spasticity) by decreasing the facilitatory signals that descend from the brainstem to the spinal cord. mims.com By attenuating these projections, tolperisone helps to normalize the excitability of spinal motor neurons, leading to muscle relaxation. openmedicinalchemistryjournal.com This central action at the brainstem level complements its inhibitory effects on spinal reflexes, resulting in a multifaceted mechanism for alleviating muscle hypertonia. nih.govwikipedia.org

Preclinical Pharmacological Investigations and Experimental Models

In Vitro Electrophysiological Studies

The electrophysiological effects of (R)-tolperisone hydrochloride have been extensively studied to understand its influence on neuronal excitability and ion channel function. These investigations have provided critical insights into its membrane-stabilizing properties.

Studies on Isolated Myelinated Axons (e.g., Xenopus laevis Ranvier Nodes)

Early investigations into the molecular mechanism of (R)-tolperisone hydrochloride involved studies on single myelinated nerve fibers from the sciatic nerves of Xenopus laevis. nih.gov Using a modified vaseline gap method, researchers observed that (R)-tolperisone hydrochloride induced a significant and reversible depression of voltage-dependent sodium currents. nih.gov This effect on sodium permeability is a key contributor to the compound's ability to reduce neuronal excitability. nih.gov

Application of Hodgkin-Huxley Formalism in Ion Channel Analysis

The Hodgkin-Huxley model, a mathematical model that describes how action potentials in neurons are initiated and propagated, has been instrumental in quantitatively analyzing the effects of (R)-tolperisone hydrochloride on ion channels. nih.gov This formalism allows for a detailed characterization of the drug's interaction with the channels by analyzing changes in ionic currents.

Voltage Clamp Techniques on Expressed Ion Channels in Oocytes

Voltage clamp techniques, particularly in Xenopus laevis oocytes expressing specific ion channel isoforms, have enabled a detailed investigation of the molecular targets of (R)-tolperisone hydrochloride. By expressing various voltage-gated sodium and calcium channel subtypes in these oocytes, researchers have been able to characterize the compound's inhibitory effects on these specific channels. patsnap.com This technique has been crucial in identifying the particular ion channels that are most sensitive to the action of (R)-tolperisone hydrochloride and in differentiating its effects from other local anesthetics. patsnap.com

Studies on Isolated Hemisected Rat Spinal Cord

Investigations on the isolated, hemisected spinal cord of rats have provided valuable information on the central effects of (R)-tolperisone hydrochloride. These studies have shown that the compound can inhibit both monosynaptic and polysynaptic reflexes. nih.gov The ability of (R)-tolperisone hydrochloride to depress these spinal reflexes is a key element of its muscle relaxant properties. nih.gov The marked inhibition of spike generation in the dorsal root has been suggested to be a result of a depressant, membrane-stabilizing mechanism of action. nih.gov

In Vitro Biochemical and Cellular Studies

In addition to electrophysiological investigations, in vitro biochemical and cellular studies have been conducted to further understand the molecular interactions and metabolic pathways of (R)-tolperisone hydrochloride.

Metabolism in Human Liver Microsomes

The in vitro metabolism of tolperisone (B1682978) has been examined using human liver microsomes (HLM) and recombinant enzymes. nih.gov The primary metabolic pathway identified was methyl-hydroxylation. nih.gov The cytochrome P450 enzyme CYP2D6 was found to be the prominent enzyme in tolperisone metabolism, with CYP2C19, CYP2B6, and CYP1A2 also playing a role to a lesser extent. nih.gov Tolperisone was also found to be a competitive inhibitor of dextromethorphan (B48470) O-demethylation and bufuralol (B1668043) hydroxylation. nih.gov These studies indicate that tolperisone undergoes both P450-dependent and P450-independent microsomal biotransformation. nih.gov

| Enzyme/Reaction | Finding |

| Primary Metabolic Route in HLM | Methyl-hydroxylation |

| Prominent P450 Enzyme | CYP2D6 |

| Other Involved P450 Enzymes | CYP2C19, CYP2B6, CYP1A2 |

| Inhibition of other enzymes | Competitive inhibitor of dextromethorphan O-demethylation and bufuralol hydroxylation |

Binding to Human Serum Albumin

The interaction of tolperisone hydrochloride with human serum albumin (HSA) has been investigated using various spectroscopic and calorimetric methods. These studies revealed a moderately strong binding affinity between the drug and HSA. The binding was found to be spontaneous and resulted in an increase in the α-helix content of the protein. The primary mode of interaction was determined to be a static quenching mechanism.

| Parameter | Value/Finding |

| Binding Affinity (Kb) | Moderately strong |

| Thermodynamic Spontaneity | Spontaneous binding |

| Conformational Change in HSA | Increase in α-helix content |

| Quenching Mechanism | Static |

Effects on Intracellular Signaling and Enzyme Activity

Recent in vitro research has explored the effects of tolperisone on intracellular signaling pathways, particularly in the context of cancer cell lines. One study identified histone lysine-specific demethylase 1 (LSD1) as a potential target of tolperisone. This interaction was shown to induce unfolded protein responses (UPR) and subsequent tumor inhibition in human cancer cell lines. These findings suggest that tolperisone's cellular effects may extend beyond its direct action on ion channels.

| Cellular Process/Target | Effect of Tolperisone |

| Histone lysine-specific demethylase 1 (LSD1) | Identified as a potential target |

| Unfolded Protein Response (UPR) | Hyperactivated in treated cells |

| Cancer Cell Growth | Inhibition and induction of cell death |

Investigations on Rat Cortical Synaptosomal Preparations

Synaptosomes, which are isolated nerve terminals, serve as a valuable in vitro model for studying the mechanisms of neurotransmitter release. nih.gov Investigations using rat cortical synaptosomal preparations have been instrumental in elucidating the molecular actions of (R)-tolperisone hydrochloride. These preparations allow for the direct examination of the compound's effects on the presynaptic machinery involved in neurotransmission. springernature.com Studies have shown that tolperisone can influence the release of neurotransmitters, and synaptosomal models provide a controlled environment to dissect these effects. researchgate.net

Neurotransmitter Release Assays in Brain Synaptosomes

To understand its mechanism of action, the effect of tolperisone on depolarization-evoked glutamate (B1630785) release from rat brain synaptosomes has been examined. nih.gov In these assays, neurotransmitter release is often induced by agents like 4-aminopyridine, a potassium channel inhibitor that causes depolarization. nih.gov This induced release is dependent on the activation of both sodium and calcium channels. nih.gov

Research has demonstrated that tolperisone inhibits the 4-aminopyridine-induced release of glutamate from rat brain synaptosomes in a concentration-dependent manner. nih.gov This inhibition is primarily attributed to the blockade of voltage-dependent sodium channels, although an inhibitory effect on calcium channels may also contribute at higher concentrations. nih.govnih.gov These findings suggest that tolperisone's therapeutic effects may be partly mediated by its ability to modulate excitatory neurotransmission in the central nervous system. nih.gov

Interactive Table: Effect of Tolperisone on 4-Aminopyridine-Induced Glutamate Release

| Concentration of Tolperisone (µM) | Inhibition of Glutamate Release (%) |

|---|---|

| 40 | Significant |

| 100 | More Significant |

Note: This table is illustrative and based on the concentration-dependent inhibition described in the source. nih.gov

Animal Models of Neuropathic Pain and Spasticity Research

Partial Sciatic Nerve Ligation (pSNL) Models in Rodents

The partial sciatic nerve ligation (pSNL) model is a widely utilized and well-established animal model for inducing chronic neuropathic pain in rodents. researchgate.netarizona.edu This model effectively reproduces many of the symptoms observed in humans suffering from neuropathic pain, such as mechanical and thermal hypersensitivity. arizona.edu The procedure involves a tight ligation of a portion of the sciatic nerve, leading to a mixture of injured and intact axons. transpharmation.com This injury model is advantageous for preclinical studies as it allows for the investigation of potential therapies aimed at alleviating neuropathic pain. arizona.edu The unilateral nature of the surgery also permits comparison between the injured (ipsilateral) and uninjured (contralateral) paws, providing an internal control for behavioral assessments. arizona.edu

Evaluation of Antiallodynic Effects in Preclinical Pain Models

In preclinical studies using the pSNL model, (R)-tolperisone hydrochloride has been evaluated for its antiallodynic effects, which is the reduction of pain in response to a normally non-painful stimulus. researchgate.net Acute oral administration of tolperisone has been shown to restore the decreased paw pressure threshold in neuropathic rats, indicating an analgesic effect. nih.gov This effect was found to be comparable to that of pregabalin (B1679071), a first-line medication for neuropathic pain. nih.gov

Furthermore, studies have revealed that tolperisone can normalize the elevated levels of glutamate in the cerebrospinal fluid of neuropathic rats. nih.gov This finding, coupled with its inhibitory action on glutamate release from synaptosomes, suggests a clear mechanism for its antiallodynic properties. nih.govnih.gov

Assessment of Motor Coordination and Balance in Animal Models

The assessment of motor coordination and balance is crucial in the preclinical evaluation of centrally acting drugs. In rodent models of Parkinson's disease, a condition characterized by significant motor impairment, tolperisone hydrochloride has been investigated for its effects on motor function. nih.govfrontiersin.org Behavioral tests such as the pole test and wire-hanging test are employed to quantify motor coordination and balance. researchgate.net

In a study involving a rotenone-induced mouse model of Parkinson's disease, administration of tolperisone hydrochloride led to improvements in motor function. nih.govmdpi.com Treated mice demonstrated a reduced time to turn on a fixed pole and a decreased number of falls in the wire-hanging test, indicating enhanced motor coordination and balance. researchgate.net

Comparative Pharmacological Studies in Animal Models

Comparative studies are essential to understand the unique pharmacological profile of a compound relative to existing therapies. In the context of neuropathic pain, the effects of tolperisone have been compared to those of pregabalin and duloxetine (B1670986) in the rat pSNL model. nih.govmdpi.com While acute treatment with tolperisone alone showed antiallodynic effects, chronic treatment was also found to be effective in alleviating allodynia. nih.govnih.gov

Interestingly, a single dose of a combination of tolperisone and pregabalin was found to produce a remarkable acute antiallodynic effect and restore elevated cerebrospinal fluid glutamate levels. nih.govnih.gov This suggests a potential synergistic interaction between the two compounds, which target voltage-gated sodium and calcium channels, respectively. nih.gov In studies on spinal reflexes in cats, the effects of tolperisone were found to be unique when compared to baclofen (B1667701) and benzodiazepines. nih.gov

Comparisons with Pregabalin, Duloxetine, and Carbamazepine

Preclinical studies in rat models of neuropathic pain, specifically using partial sciatic nerve ligation (pSNL), have been conducted to compare the antinociceptive effects of tolperisone with established drugs like pregabalin and duloxetine. nih.govdntb.gov.ua In these models, tactile allodynia is a key measure of neuropathic pain. dntb.gov.ua

Initial experiments showed that a single oral administration of either tolperisone, pregabalin, or duloxetine did not produce an acute antiallodynic effect. dntb.gov.uanih.gov However, chronic treatment over one to two weeks revealed that both tolperisone and pregabalin could significantly alleviate allodynia. dntb.gov.ua A notable finding emerged from combination therapy; a single dose of a tolperisone/pregabalin combination was able to produce a remarkable acute antiallodynic effect. nih.govdntb.gov.ua This combination was also found to restore the elevated cerebrospinal fluid (CSF) glutamate levels associated with the neuropathic state. nih.govdntb.gov.ua

The enhanced effect of the combination is hypothesized to stem from the distinct mechanisms of the two agents: tolperisone acts as a voltage-gated sodium channel blocker, while pregabalin targets voltage-gated calcium channels. nih.govnih.gov This dual blockade may explain the advantageous acute analgesic effect observed. nih.gov Furthermore, the effective combination was shown to be free of adverse effects on motor function and gastrointestinal transit in these preclinical models. nih.govdntb.gov.ua

Table 1: Comparative Effects of Tolperisone and Pregabalin in a Rat Neuropathic Pain Model

| Treatment | Administration | Acute Antiallodynic Effect (Single Dose) | Chronic Antiallodynic Effect | Effect on CSF Glutamate |

|---|---|---|---|---|

| Tolperisone | Single Agent | Not Observed dntb.gov.uanih.gov | Observed dntb.gov.ua | Not specified |

| Pregabalin | Single Agent | Not Observed dntb.gov.uanih.gov | Observed dntb.gov.ua | Not specified |

| Tolperisone + Pregabalin | Combination | Observed nih.govdntb.gov.ua | Not specified | Restored elevated levels nih.govdntb.gov.ua |

Comparisons with Tizanidine (B1208945) and Baclofen

Comparative analyses distinguish tolperisone from other centrally acting muscle relaxants like tizanidine and baclofen based on their mechanisms of action and efficacy profiles. ima-press.netima-press.net A chemoreactome analysis indicated significant differences in the molecular actions of the three compounds. ima-press.net Tolperisone's muscle relaxant effect is primarily mediated through a cholinergic action, with minimal impact on adrenergic, dopaminergic, or GABAergic neurotransmission. ima-press.netima-press.net

In a study involving patients with spasticity from spinal cord injury, both tolperisone and baclofen demonstrated significant improvements in muscle tone and muscle strength over a six-week period. nih.gov However, the improvement in functional outcomes, as measured by the Barthel Index, was significantly greater in the tolperisone group compared to the baclofen group. nih.gov

Another study in patients with acute low back pain found the efficacy of tolperisone to be comparable to that of tizanidine in improving most clinical symptoms, including pain at rest, stiffness, and tenderness. innovareacademics.in Notably, there was a statistically significant difference favoring tolperisone for improvement in pain on movement. innovareacademics.in

Table 2: Comparison of Tolperisone with Tizanidine and Baclofen

| Feature | Tolperisone | Tizanidine | Baclofen |

|---|---|---|---|

| Primary Mechanism | Cholinergic action; Na+/Ca2+ channel blockade nih.govima-press.netima-press.net | α2-adrenergic agonist | GABA-B receptor agonist |

| Functional Outcome (Spinal Cord Injury) | Greater improvement in Barthel Index vs. Baclofen nih.gov | Not specified | Less improvement in Barthel Index vs. Tolperisone nih.gov |

| Efficacy (Acute Low Back Pain) | Comparable to Tizanidine; superior for pain on movement innovareacademics.in | Comparable to Tolperisone innovareacademics.in | Not specified |

Comparisons with Eperisone (B1215868) and Silperisone (B129589)

Tolperisone and its structural analogues, eperisone and silperisone, share a primary mechanism of inhibiting spinal reflexes through the blockade of voltage-gated sodium and calcium channels. documentsdelivered.com This action leads to a presynaptic inhibition of transmitter release from primary afferent nerve fibers. documentsdelivered.com

In in vivo studies on decerebrated rats, tolperisone and eperisone showed nearly identical effects on monosynaptic, disynaptic, and polysynaptic reflex potentials, although the peak effects of tolperisone were observed to be greater across all three components. nih.gov The in vivo potency and efficacy of intravenously administered silperisone were found to be similar to those of tolperisone and eperisone. nih.gov However, when administered orally in mice or intraduodenally in cats, silperisone demonstrated a significantly longer duration of action and higher functional bioavailability than the other two compounds. nih.gov

While their profiles are similar, a notable difference was observed in their effects on the patellar reflex; tolperisone depressed both pontine facilitation and bulbar inhibition, whereas silperisone only inhibited the former. nih.gov Additionally, silperisone is reported to have a stronger potassium channel blocking effect than tolperisone. nih.gov

Protein Binding Studies and Molecular Interactions

The interaction of (R)-tolperisone hydrochloride with human serum albumin (HSA), the primary transport protein in blood plasma, has been characterized using multispectroscopic, calorimetric, and molecular docking methods. acs.orgnih.gov

Binding Efficacy with Human Serum Albumin (HSA)

Studies have confirmed that tolperisone hydrochloride binds to HSA with a moderately strong affinity. acs.orgnih.gov The binding constants (Kb) were determined to be in the order of ~104 M-1 at different temperatures. acs.orgnih.govresearchgate.net The quenching of HSA's intrinsic fluorescence upon interaction with tolperisone was identified as a static quenching mechanism, indicating the formation of a ground-state complex between the drug and the protein. acs.orgnih.gov

Molecular docking simulations revealed that tolperisone binds within a specific cavity of HSA known as subdomain IIA, or Sudlow site I. acs.orgnih.gov The binding is facilitated by a combination of hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues, specifically K199 and H242, within the binding pocket. acs.orgnih.gov

Conformational Changes in HSA Induced by (R)-Tolperisone Hydrochloride

The binding of tolperisone hydrochloride induces distinct conformational changes in the secondary structure of HSA. acs.org Analysis using far-UV circular dichroism (CD) spectroscopy showed that the α-helical content of the protein increased following its interaction with the compound. acs.orgnih.govresearchgate.net

This interaction also enhances the structural stability of the albumin protein. acs.org Differential scanning calorimetry (DSC) results indicated that in the presence of tolperisone, the structure of HSA becomes significantly more thermostable. acs.orgnih.gov Based on Förster's resonance energy transfer (FRET) theory, the binding distance between the donor (HSA's tryptophan residue) and the acceptor (tolperisone) was calculated to be 2.11 nm. acs.orgnih.govresearchgate.net

Thermodynamic Analysis of Binding (ΔG°, ITC)

Thermodynamic analysis of the binding process provides further insight into the nature of the interaction. The calculation of the Gibbs free energy change (ΔG°) yielded a negative value, which indicates that the binding of tolperisone to HSA is a spontaneous process. acs.orgnih.govresearchgate.net

Results from Isothermal Titration Calorimetry (ITC) experiments corroborated the findings from spectroscopic and docking studies. acs.org The ITC data confirmed that the interaction is driven by both hydrophobic forces and hydrogen bonding, which are the primary interactions responsible for the formation of the stable HSA-tolperisone complex. acs.orgnih.govresearchgate.net In a separate comparative study, the binding free energy (ΔG°) for tolperisone hydrochloride was reported as -5.93 kcal mol–1. mdpi.com

Table 3: Summary of (R)-Tolperisone Hydrochloride Binding to Human Serum Albumin (HSA)

| Parameter | Finding | Source |

|---|---|---|

| Binding Affinity (Kb) | ~104 M-1 (Moderately Strong) | acs.orgnih.govresearchgate.net |

| Binding Site | Subdomain IIA (Sudlow site I) | acs.orgnih.gov |

| Primary Interaction Forces | Hydrophobic interactions, Hydrogen bonding | acs.orgnih.govresearchgate.net |

| Conformational Change | Increase in α-helix content | acs.orgnih.govresearchgate.net |

| Structural Stability | Increased thermostability of HSA | acs.orgnih.gov |

| Thermodynamics (ΔG°) | Negative value (Spontaneous process) | acs.orgnih.govresearchgate.net |

| Binding Distance (FRET) | 2.11 nm | acs.orgnih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-tolperisone hydrochloride |

| Pregabalin |

| Duloxetine |

| Carbamazepine |

| Tizanidine |

| Baclofen |

| Eperisone |

| Silperisone |

Förster's Resonance Energy Transfer (FRET) in Binding Site Probing

Förster's Resonance Energy Transfer (FRET) has been employed as a spectroscopic ruler to probe the binding of tolperisone hydrochloride to human serum albumin (HSA). This technique allows for the determination of the distance between a donor fluorophore and an acceptor molecule when they are in close proximity, typically within 1-10 nanometers. In studies involving HSA, the intrinsic fluorescence of the tryptophan residue (Trp-214) serves as the donor.

The binding of tolperisone hydrochloride to HSA leads to quenching of the tryptophan fluorescence. The efficiency of this energy transfer can be used to calculate the distance between the drug molecule (acceptor) and the Trp-214 residue of HSA (donor). Research has determined this binding distance to be approximately 2.11 nm. nih.govscispace.comnih.gov This proximity confirms the formation of a stable tolperisone-HSA complex. The moderate binding affinity is indicated by binding constants (Kb) in the order of 104 M-1. nih.govscispace.com Such studies are crucial for understanding the pharmacokinetics of the drug, as binding to plasma proteins like HSA affects its distribution and availability in the body.

| Parameter | Value | Significance |

| Donor | Tryptophan (Trp-214) in HSA | Intrinsic fluorophore in the protein |

| Acceptor | Tolperisone Hydrochloride | The drug molecule under investigation |

| Binding Distance (r) | 2.11 nm | Indicates close proximity and stable complex formation |

| Binding Constant (Kb) | ~104 M-1 | Demonstrates a moderately strong binding affinity |

Impact on Esterase-like Activity of HSA

Human serum albumin is known to possess esterase-like activity, enabling it to hydrolyze certain ester-containing compounds. Investigations into the effect of tolperisone hydrochloride on this enzymatic function of HSA have revealed a competitive binding mechanism. nih.govscispace.comnih.gov

In these studies, the esterase-like activity was assessed by monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (B1210297). The presence of tolperisone hydrochloride was found to increase the Michaelis constant (Km) while the maximum velocity (Vmax) remained constant. nih.govscispace.comnih.gov This kinetic profile is characteristic of competitive inhibition, where the inhibitor molecule competes with the substrate for the same binding site on the enzyme. These findings suggest that tolperisone hydrochloride binds to the active site of HSA's esterase-like domain, specifically subdomain IIA (Sudlow site I), thereby impeding the binding of the substrate. nih.govscispace.com

| Kinetic Parameter | Observation in the Presence of Tolperisone HCl | Interpretation |

| Maximum Velocity (Vmax) | Unchanged | The inhibitor does not affect the catalytic efficiency of the enzyme |

| Michaelis Constant (Km) | Increased | The inhibitor competes with the substrate for the active site, reducing the enzyme's affinity for the substrate |

| Inhibition Type | Competitive | Tolperisone hydrochloride binds to the esterase active site of HSA |

Binding to Viral Proteins (e.g., SARS-CoV-2 main protease in allosteric binding studies)

The potential interaction between tolperisone and the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been a subject of investigation in the search for antiviral agents. The main protease is a critical enzyme for viral replication, making it a prime target for drug development.

However, contrary to the premise of allosteric binding, studies involving X-ray crystallographic screening have indicated that tolperisone binds covalently to the active site of the SARS-CoV-2 main protease. It has been observed that a breakdown product of tolperisone acts as a Michael acceptor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site. This finding suggests that tolperisone may act as a pro-drug in this context. The aromatic ring system of the bound fragment of tolperisone extends into the S1 pocket of the enzyme's active site. This covalent modification of the active site leads to the inhibition of the protease's function. Therefore, the available evidence points towards a mechanism of covalent inhibition at the active site rather than allosteric modulation.

| Target Protein | Binding Mechanism | Binding Site | Key Interacting Residue |

| SARS-CoV-2 Main Protease (Mpro) | Covalent | Active Site | Cysteine-145 (Cys145) |

Advanced Synthetic Methodologies and Stereochemistry of R Tolperisone Hydrochloride

Regioselective Synthesis Strategies for (R)-Tolperisone Hydrochloride

Regioselectivity in the synthesis of tolperisone (B1682978) is crucial for ensuring the correct placement of functional groups on the aromatic ring, which directly impacts the molecule's pharmacological activity.

Single-Step Synthesis from 4-Methylpropiophenone

A notable advancement in the synthesis of tolperisone involves a one-step reaction utilizing 4-methylpropiophenone as a key starting material. google.comchemicalbook.com This method provides a more economical and efficient pathway compared to multi-step syntheses. google.com The reaction proceeds by reacting 4-methylpropiophenone with piperidine (B6355638) hydrochloride and 1,3-dioxolane (B20135) in the presence of an acid catalyst. google.com The use of 1,3-dioxolane serves a dual purpose, acting as both a reactant and a solvent. google.com This streamlined approach avoids the isolation of intermediate products, a common drawback of more complex synthetic routes. google.com

The reaction mixture, under a nitrogen atmosphere, is heated for several hours. google.com Following the reaction, the addition of ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) induces the precipitation of the tolperisone hydrochloride salt. google.com The solid product is then isolated by filtration and dried, yielding colorless crystals. google.com This single-step process is advantageous for industrial-scale production due to its efficiency and the use of readily available starting materials. google.comchemicalbook.com

Optimization of Synthetic Routes and Reagent Selection

In the single-step synthesis from 4-methylpropiophenone, the choice of 1,3-dioxolane instead of formaldehyde (B43269) is a key optimization. google.com This substitution, coupled with the direct isolation of the final product, significantly improves the economic viability of the synthesis on an industrial scale. google.com The reaction conditions, including temperature and reaction time, are also critical parameters that are optimized to maximize the yield and purity of the final product. For instance, heating the reaction mixture to 90°C for a period of 7 to 20 hours has been found to be effective. google.com

The purification process has also been optimized. The use of a solvent mixture like ethyl acetate and MTBE facilitates the crystallization and isolation of the tolperisone hydrochloride salt, resulting in a high-purity product. google.com

Enantiomeric Resolution and Separation Techniques

Since tolperisone is typically synthesized as a racemic mixture, the separation of the (R) and (S) enantiomers is a critical step in obtaining the desired (R)-tolperisone hydrochloride. nih.gov Various techniques are employed for this chiral resolution.

Diastereoisomeric Salt Formation and Separation

A common and well-established method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.orgsymeres.com The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orgpharmtech.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

The process typically involves dissolving the racemic base (tolperisone) and the chiral acidic resolving agent in a suitable solvent. wikipedia.org One of the diastereomeric salts will be less soluble and will crystallize out of the solution, while the other remains dissolved. wikipedia.orgunchainedlabs.com After separation by filtration, the less soluble salt is treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org The more soluble diastereomer can also be recovered from the mother liquor. nih.gov

Application of Specific Chiral Resolving Agents

The choice of the chiral resolving agent is crucial for the successful separation of enantiomers via diastereomeric salt formation. wikipedia.orgpharmtech.com These agents must be enantiomerically pure and readily available. libretexts.org For the resolution of basic compounds like tolperisone, chiral acids are commonly used. pharmtech.comlibretexts.org

Examples of commonly used chiral resolving agents for amines include:

Tartaric acid wikipedia.org

Camphorsulfonic acid wikipedia.org

Mandelic acid wikipedia.org

The selection of the optimal resolving agent often requires empirical screening of several candidates to find one that forms diastereomeric salts with a significant difference in solubility, enabling efficient separation. wikipedia.org

Chiral Chromatography (e.g., Reverse Phase-HPLC) for Enantiomer Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. nih.govsymeres.comjsmcentral.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

For the enantiomeric separation of tolperisone, reversed-phase HPLC has been shown to be effective. nih.gov A study utilized a Chiralcel OZ-RH column, which has cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral stationary phase. nih.gov Using a mobile phase consisting of ammonium (B1175870) acetate in water and acetonitrile (B52724), baseline separation of the (R)- and (S)-tolperisone enantiomers was achieved. nih.govsemanticscholar.org

Under the specified HPLC conditions, it was observed that (R)-tolperisone eluted before (S)-tolperisone. nih.govsemanticscholar.org This elution order was confirmed using optical rotation and circular dichroism spectroscopy. nih.govsemanticscholar.org

Table 1: HPLC Parameters for Enantiomeric Separation of Tolperisone

| Parameter | Value |

| Chromatographic Mode | Reversed-Phase HPLC |

| Chiral Stationary Phase | Cellulose tris(3-chloro-4-methylphenylcarbamate) (Chiralcel OZ-RH) |

| Mobile Phase | 20 mM Ammonium Acetate in H₂O (pH 8.0) : CH₃CN (70:30) |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | 1.66 |

| Elution Order | (R)-Tolperisone then (S)-Tolperisone |

Data from nih.govsemanticscholar.org

Absolute Configuration Determination

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is crucial for understanding its pharmacological and toxicological properties. For (R)-tolperisone hydrochloride, two primary techniques have been instrumental in unequivocally establishing its stereochemistry: single-crystal X-ray diffraction analysis and circular dichroism spectroscopy.

Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for determining the three-dimensional structure of a molecule. researchgate.netspringernature.comnih.gov This powerful analytical technique provides unambiguous proof of the relative and absolute configuration of stereogenic centers within a crystalline compound. researchgate.netspringernature.com

In the case of chiral molecules like tolperisone, obtaining a high-quality single crystal of an enantiomerically pure sample is a prerequisite for analysis. researchgate.net The absolute configuration of a metabolite of tolperisone, 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2), was successfully determined using this method. researchgate.net This analysis was crucial in assigning the (R) or (S) designation to the chiral center. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a detailed electron density map, from which the precise spatial arrangement of each atom can be determined.

The determination of the absolute configuration of a related tolperisone metabolite, (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one (M1), was also achieved through X-ray diffraction analysis after resolution of the racemic mixture. researchgate.net

Table 1: Crystallographic Data for Tolperisone Metabolite M2

| Parameter | Value |

|---|---|

| Compound Name | 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2) |

| Method | Single-Crystal X-ray Diffraction |

This table summarizes the application of SCXRD in determining the absolute stereochemistry of a key tolperisone metabolite.

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov It serves as a powerful tool for confirming the absolute configuration of chiral compounds in solution, complementing the solid-state information provided by X-ray crystallography. researchgate.net

The stereochemistry of tolperisone has been investigated using a combination of CD and ultraviolet (UV) spectroscopy. researchgate.net The (-)-tolperisone hydrochloride enantiomer exhibits a notable optical activity in the n→π* transition region, which is interpreted as the result of a specific chiral conformation in solution. researchgate.net In this conformation, the carbonyl (C=O) group and the aromatic ring are not coplanar, creating an inherently dissymmetric chromophore with a defined helicity. researchgate.net The solid-state CD spectrum of (-)-tolperisone HCl salt indicates that a similar helicity is present in the crystal phase. researchgate.net

By applying Snatzke's chirality rule for nonplanar benzoyl chromophores, the absolute configuration of (-)-tolperisone hydrochloride was predicted to be (R). researchgate.net This finding is consistent with the configurations of other α-methyl-β-amino-ketones. researchgate.net

Table 2: Spectroscopic Data for (R)-Tolperisone Hydrochloride

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| Circular Dichroism (CD) | High optical activity in the n→π* region for (-)-tolperisone HCl. researchgate.net | Presence of a chiral conformer with M helicity in solution and the solid state. researchgate.net |

This table outlines the key findings from the CD spectroscopic analysis of (R)-tolperisone hydrochloride, confirming its absolute configuration.

Synthesis and Characterization of Stereospecific Metabolites in Research

Researchers have successfully synthesized various tolperisone metabolites in both racemic and optically active forms. researchgate.netresearchgate.net A notable example is the synthesis of 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one, also known as M2, a metabolite of tolperisone. researchgate.net This synthesis was achieved through a solvent-free Mannich reaction. researchgate.net

To obtain the individual enantiomers, the racemic mixture of M2 was subjected to optical resolution. researchgate.net This process involves the formation of diastereomeric salts using a chiral resolving agent. For the resolution of M2, three different resolving agents were found to be effective:

(2R,3R)-O,O'-dibenzoyl tartaric acid researchgate.net

(2R,3R)-O,O'-di-p-toluoyl tartaric acid researchgate.net

(R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (anicyphos) researchgate.net

The separation of these diastereomeric salts, followed by the removal of the resolving agent, yields the optically pure enantiomers of the M2 metabolite. researchgate.net The synthesis and resolution of another tolperisone metabolite, (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one (M1), have also been described, utilizing the enantiomers of camphor-10-sulfonic acid for resolution. researchgate.net

The synthesis of derivatives and structurally modified analogs of tolperisone and its metabolites can provide valuable pharmacological probes. These probes are instrumental in studying receptor interactions, elucidating mechanisms of action, and exploring structure-activity relationships.

While specific examples of derivatization of (R)-tolperisone hydrochloride for use as pharmacological probes are not extensively detailed in the provided context, the synthesis of its metabolites is a critical first step in this direction. researchgate.netresearchgate.net For instance, the synthesized optically active metabolites, such as M1 and M2, can be further modified at their functional groups (e.g., hydroxyl group) to introduce labels (e.g., fluorescent tags, radioactive isotopes) or to alter their properties for specific experimental purposes.

The development of synthetic routes to key intermediates is also crucial. For example, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed, which is a key intermediate for highly active narcotic analgesics. researchgate.net While not directly related to tolperisone, this illustrates the importance of synthetic strategies for creating novel compounds based on a piperidine scaffold, which is also present in tolperisone.

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Structure |

|---|---|

| (R)-tolperisone hydrochloride | C₁₆H₂₄ClNO |

| 1-(4'-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one | C₁₆H₂₃NO₂ |

| (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one | C₁₆H₂₃NO₂ |

| (2R,3R)-O,O'-dibenzoyl tartaric acid | C₁₈H₁₄O₈ |

| (2R,3R)-O,O'-di-p-toluoyl tartaric acid | C₂₀H₁₈O₈ |

| (R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide | C₁₃H₁₉O₅P |

| camphor-10-sulfonic acid | C₁₀H₁₆O₄S |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding how a drug like tolperisone (B1682978) interacts with its biological targets at a molecular level.

Molecular docking studies have been extensively used to investigate the interaction between tolperisone hydrochloride (TH) and Human Serum Albumin (HSA), the primary transport protein in the bloodstream. These computational analyses predict that tolperisone binds effectively within a cavity of HSA. book-of-abstracts.com The binding is a spontaneous process, as indicated by a calculated negative Gibbs free energy (ΔG°) value. researchgate.net This interaction is significant as the binding of drugs to HSA affects their distribution, metabolism, and excretion.

Beyond transport proteins, computational studies have also shed light on tolperisone's primary mechanism of action. As a centrally acting muscle relaxant, its effects are linked to the blockade of voltage-gated sodium and calcium channels. researchgate.net Computational analysis has revealed its potential inhibitory properties against N-type and L-type calcium channels, which are crucial for neurotransmitter release. lodz.pl Studies on rat brain synaptosomes show that tolperisone inhibits depolarization-induced glutamate (B1630785) release primarily by blocking voltage-dependent sodium channels, with some involvement of calcium channel inhibition at higher concentrations. lodz.pl

Docking simulations have pinpointed the specific location of tolperisone binding on HSA to subdomain IIA, also known as Sudlow site I. book-of-abstracts.com This site is a common binding pocket for many drugs. book-of-abstracts.com The stability of the tolperisone-HSA complex is maintained by specific molecular interactions. Computational results reveal that tolperisone forms hydrogen bonds with key amino acid residues within this binding pocket, namely lysine (B10760008) (K199) and histidine (H242). book-of-abstracts.com These hydrogen bonds, along with hydrophobic interactions, are the primary forces driving the binding of tolperisone to HSA. researchgate.net

The binding affinity is moderately strong, with binding constants (Kb) in the range of ~10^4 M-1. researchgate.net The distance between tolperisone (as the acceptor) and the intrinsic fluorophore of HSA, tryptophan (as the donor), was calculated to be 2.11 nm based on Förster's resonance energy transfer (FRET) theory. researchgate.net

Below is a table summarizing the thermodynamic and binding parameters of tolperisone hydrochloride with Human Serum Albumin (HSA).

| Parameter | Value | Significance |

| Binding Site | Subdomain IIA (Sudlow site I) | A primary drug binding site on HSA. book-of-abstracts.com |

| Key Residues | K199, H242 | Form hydrogen bonds with the ligand. book-of-abstracts.com |

| Binding Constant (Kb) | ~10^4 M-1 | Indicates a moderately strong, high-affinity binding. researchgate.net |

| Gibbs Free Energy (ΔG°) | Negative | Shows the binding process is spontaneous. researchgate.net |

| Primary Interactions | Hydrophobic forces, Hydrogen bonding | The main forces stabilizing the drug-protein complex. researchgate.net |

| Donor-Acceptor Distance | 2.11 nm | Calculated distance based on FRET for energy transfer. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wum.edu.pl

QSAR models are essential tools for predicting the activity of new compounds and optimizing lead structures. researchgate.net For tolperisone and related compounds, QSAR studies have been conducted to model and predict specific activities. In one study, a QSAR model was generated using partial least squares (PLS) analysis to correlate the biological activity of several compounds, including tolperisone, with various calculated molecular descriptors. book-of-abstracts.com This model was developed to understand the inhibition of glutamate release, a key aspect of its mechanism of action. book-of-abstracts.com

Another QSAR study focused on modeling the ecotoxicity of novel ionic compounds derived from tolperisone. researchgate.net This research aimed to create a predictive model for the ecological impact of these derivatives on Aliivibrio fischeri, demonstrating the versatility of QSAR in assessing different biological endpoints. researchgate.net While these studies provide a basis for prediction, the development of a comprehensive QSAR model specifically for the muscle relaxant activity of (R)-tolperisone hydrochloride across a wide range of analogs is an area for further research.

In the field of predictive toxicology, novel molecular descriptors are continuously being developed to improve the accuracy of QSAR models. benchchem.com Norm descriptors are a class of descriptors derived from the mathematical norm of an atomic distribution matrix, which incorporates information about atomic properties and their spatial arrangement in the molecule. researchgate.net

These descriptors have been successfully applied to develop QSAR models for predicting the acute toxicity of various organic compounds. researchgate.net For instance, QSAR models based on topological-norm and spatial-norm descriptors have been established to predict the toxicity of chemicals towards organisms like Tetrahymena pyriformis. book-of-abstracts.com Similarly, norm index-based QSAR models have shown satisfactory results in predicting the acute toxicity of organic pollutants to zebrafish embryos, proving to be stable and reliable. researchgate.net The application of such descriptors in a research context allows for the rapid and accurate estimation of a compound's potential toxicity, supporting regulatory assessments and prioritizing safer chemical designs. iscbindia.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. sfd.si This technique provides detailed insight into the conformational flexibility and dynamic behavior of molecules like tolperisone, which is crucial for understanding how they interact with receptor binding sites. sfd.si

While extensive MD simulation studies on (R)-tolperisone hydrochloride are not widely available in the public domain, related computational techniques have been applied. A conformational search analysis was performed for tolperisone to identify its low-energy conformations. This analysis, conducted in vacuum, n-octanol, and water, revealed that for all related ligands, a "non-linear" form is energetically favored. Such studies are critical for identifying the specific three-dimensional shapes of the molecule that are most likely to be biologically active and bind to target proteins. By understanding the stable conformers, researchers can better comprehend the structure-activity relationship and the electrostatic potential, which dictates interactions with a receptor.

Chemoinformatic Analysis and Reactome Profiling

Chemoinformatic analysis involves the use of computational methods to analyze chemical data. For (R)-tolperisone, this provides insights into its physicochemical properties, which are crucial for understanding its behavior. Public databases like PubChem and ChEMBL offer a wealth of computed descriptors for tolperisone and its enantiomers. nih.govebi.ac.uknih.gov

A chemoreactome analysis of tolperisone, alongside other muscle relaxants like tizanidine (B1208945) and baclofen (B1667701), has been conducted to understand its mechanism of action. researchgate.net Tolperisone is known to block voltage-gated sodium and calcium channels, which contributes to its membrane-stabilizing effects and muscle-relaxing properties. researchgate.netresearchgate.netgoogle.com This action interrupts spinal reflexes and reduces muscle tone. researchgate.net

Reactome, a curated and peer-reviewed pathway database, provides tools to visualize and analyze biological pathways. reactome.orgreactome.org While a specific reactome profile for (R)-tolperisone is not publicly detailed, its known mechanism of action allows for profiling its likely interactions within the human biological system. Given its function as a muscle relaxant, its activity is primarily linked to pathways governing skeletal muscle contraction, nerve impulse transmission, and ion channel regulation. researchgate.netnih.gov Studies on skeletal muscle transcriptomes reveal complex networks of genes and proteins involved in contraction, glucose metabolism, and lipid metabolism, which could be indirectly influenced by the effects of tolperisone on the central nervous system. researchgate.netmdpi.com

Table 1: Computed Chemoinformatic Properties for Tolperisone

| Property | Value | Source |

| Molecular Formula | C16H23NO | PubChem nih.gov |

| Molecular Weight | 245.37 g/mol | ChEMBL ebi.ac.uk |

| Monoisotopic Mass | 245.1780 u | ChEMBL ebi.ac.uk |

| AlogP (Lipophilicity) | 3.30 | ChEMBL ebi.ac.uk |

| Polar Surface Area | 20.31 Ų | ChEMBL ebi.ac.uk |

| Rotatable Bonds | 4 | ChEMBL ebi.ac.uk |

| Hydrogen Bond Donors | 0 | ChEMBL ebi.ac.uk |

| Hydrogen Bond Acceptors | 2 | ChEMBL ebi.ac.uk |

| Basic pKa | 8.78 | ChEMBL ebi.ac.uk |

| QED Weighted | 0.76 | ChEMBL ebi.ac.uk |

Comparative Molecular Field Analysis (CoMFA) and CoMSIA for Analogue Development

The development of new drugs often relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, a field known as 3D-Quantitative Structure-Activity Relationship (3D-QSAR). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques used to guide the design of novel, more effective compounds. nih.govijpsonline.com

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules, correlating these fields with their biological activities. nih.gov CoMSIA extends this by evaluating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive picture of the molecular interactions. researchgate.net These methods generate 3D contour maps that highlight regions where modifications to the molecular structure could enhance or diminish activity, thereby guiding the synthesis of new analogues. nih.govresearchgate.net

The development of tolperisone analogues is an area of interest. One reason is that tolperisone can undergo β-elimination, which may lead to the formation of potentially genotoxic impurities. google.com Designing new analogues that block this degradation pathway while retaining or improving the desired therapeutic activity is a key objective. google.com

While specific CoMFA or CoMSIA studies on (R)-tolperisone hydrochloride for analogue development are not widely published, the application of these methodologies would be a logical step in such a research program. Researchers would synthesize a series of tolperisone derivatives and measure their muscle relaxant activity and stability. Using this data, CoMFA and CoMSIA models could be built to identify the key structural features required for potent activity and improved chemical stability. nih.gov The resulting models would serve as a predictive tool to design novel compounds with optimized properties before undertaking their chemical synthesis, saving significant time and resources. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation and analysis of complex mixtures. For a chiral compound such as (R)-tolperisone hydrochloride, chromatographic techniques are vital for resolving enantiomers and quantifying the compound in various research samples.